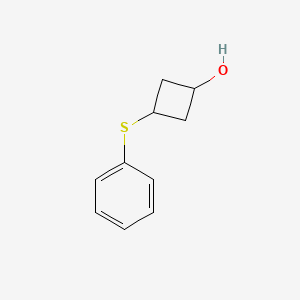

3-(Phenylsulfanyl)cyclobutan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

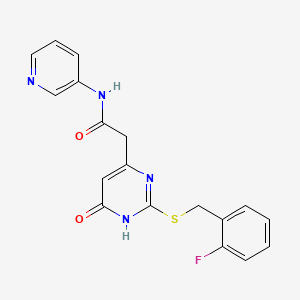

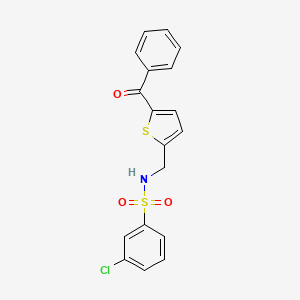

“3-(Phenylsulfanyl)cyclobutan-1-ol” is a chemical compound with the molecular formula C10H12OS . It has a molecular weight of 180.27 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “3-(Phenylsulfanyl)cyclobutan-1-ol” is 1S/C10H12OS/c11-8-6-10(7-8)12-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2/t8-,10+ . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “3-(Phenylsulfanyl)cyclobutan-1-ol” are not available, a study has investigated the regio-, chemo-, and stereoselectivity of cycloaddition reactions of 2-phenylsulfonyl-1,3-butadiene and its 3-phenylsulfanyl derivative . The study found that the phenylsulfanyl group is a much more powerful directing element than the phenylsulfonyl group for controlling the regioselectivity of cycloaddition reactions .Physical And Chemical Properties Analysis

“3-(Phenylsulfanyl)cyclobutan-1-ol” is a powder that is stored at room temperature . Its molecular weight is 180.27 , and its molecular formula is C10H12OS .Scientific Research Applications

Synthesis of α-Methylene-γ-Butyrolactones

A novel method for preparing α-methylene-γ-butyrolactones involves the reaction of cyclobutanone derivatives with Grignard reagents or aryllithium, followed by sequential treatments to yield the desired lactones in good yields. This process showcases the utility of such cyclobutanone derivatives in synthesizing complex lactone structures, which are significant in natural product synthesis and medicinal chemistry (Fujiwara et al., 1989).

Development of VLA-4 Antagonists

The facile condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine, followed by reactions with various electrophilic reagents, leads to potent VLA-4 antagonists. These findings highlight the potential of cyclobutane derivatives in drug discovery, particularly in developing therapies for diseases involving the VLA-4 receptor (Brand et al., 2003).

Palladium-Catalyzed Arylation of Benzolactones

Cyclobutanones react with aryl bromides under palladium catalysis to afford arylated benzolactones through a carbon-carbon bond cleavage and formation sequence. This transformation demonstrates the versatility of cyclobutanones in creating complex aromatic compounds, useful in organic synthesis and pharmaceutical chemistry (Matsuda et al., 2008).

Novel Addition Reactions of Bicyclic Systems

Investigations into the addition reactions of phenylselenol and other reagents to substituted bicyclobutanes reveal pathways to synthesize various bicyclic systems. These studies are crucial for understanding the reactivity of cyclobutane rings and developing new synthetic routes to bicyclic compounds (Gaoni, 1989).

Synthesis of Nonpeptidic GLP-1 Receptor Agonists

A novel class of cyclobutane derivatives acts as nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists, identified through receptor binding and reporter gene assays. This research underscores the potential of cyclobutane derivatives in developing new treatments for diabetes and metabolic disorders (Liu et al., 2012).

Safety And Hazards

properties

IUPAC Name |

3-phenylsulfanylcyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS/c11-8-6-10(7-8)12-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIRIZALZISLEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1SC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Phenylsulfanyl)cyclobutan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2920734.png)

![(5R,7S)-5-Cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2920738.png)

![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2920743.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide](/img/structure/B2920745.png)

![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3,5-dimethylphenyl)propanamide](/img/structure/B2920751.png)

![N-(tert-butyl)-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2920752.png)